molecular formula C23H26N4O3S B2896106 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide CAS No. 1797591-51-5

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide

Cat. No.: B2896106
CAS No.: 1797591-51-5
M. Wt: 438.55
InChI Key: FEXKVZGIFWZTRW-UHFFFAOYSA-N
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Description

N1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide is a synthetic oxalamide derivative featuring a benzo[d]thiazole-substituted piperidine moiety linked via a methyl group to the N1 position of the oxalamide backbone. The N2 position is substituted with a 4-ethoxyphenyl group.

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-2-30-18-9-7-17(8-10-18)25-22(29)21(28)24-15-16-11-13-27(14-12-16)23-26-19-5-3-4-6-20(19)31-23/h3-10,16H,2,11-15H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXKVZGIFWZTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The compound's unique structure features a benzo[d]thiazole moiety linked to a piperidine ring and an oxalamide group, which may confer distinct pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O2C_{22}H_{24}N_{4}O_{2}. Its molecular weight is approximately 368.45 g/mol. The structural characteristics are essential for understanding its interaction with biological targets.

PropertyValue
Molecular FormulaC22H24N4O2
Molecular Weight368.45 g/mol
CAS Number1797951-85-9

Anti-inflammatory Properties

Recent studies highlight the compound's anti-inflammatory effects, particularly its ability to modulate pathways associated with inflammation. Research indicates that derivatives of this compound can inhibit pyroptotic cell death and reduce interleukin 1 beta levels, suggesting its potential role in treating inflammatory diseases.

Mechanism of Action:
The compound appears to interact selectively with receptors involved in inflammatory pathways, leading to a decrease in pro-inflammatory cytokines. This interaction was confirmed through receptor binding assays and cellular models.

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has shown anticancer potential. It has been reported to exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation .

Case Studies:

  • Cell Line Studies: In vitro studies demonstrated that the compound significantly reduced the viability of cancer cells, with IC50 values indicating potent activity against specific types of tumors.
  • Animal Models: Preliminary animal studies showed promising results in reducing tumor growth when administered at specific dosages, reinforcing its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparative analysis with similar compounds was conducted.

Compound NameBiological Activity
1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-oneAnti-inflammatory
4-(benzo[d]thiazol-2-yloxy)anilineAnticancer properties
N-(cyclopropyl)-N'-(benzo[d]thiazol-2-yloxy)ureaPotential anti-tumor activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The target compound’s design incorporates two key pharmacophores:

  • 4-Ethoxyphenyl group : The ethoxy substituent may improve metabolic stability compared to electron-withdrawing groups (e.g., chloro or bromo) in analogs.
Table 1: Key Structural Differences in Oxalamide Derivatives
Compound ID/Name N1 Substituent N2 Substituent Key Features Reference
Target Compound Benzo[d]thiazole-piperidin-4-ylmethyl 4-Ethoxyphenyl Ethoxy group for enhanced stability -
Compound 13 () Acetylpiperidin-2-yl + thiazole-methyl 4-Chlorophenyl Chloro substitution; 36% yield, 90% HPLC
Compound 8 () Piperidin-2-yl + thiazole-methyl 4-Chlorophenyl 46% yield, >95% HPLC purity
N1-(4-Methoxyphenethyl)-N2-(thiophen-2-ylmethyl)oxalamide () 4-Methoxyphenethyl Thiophen-2-ylmethyl Sulfur-containing heterocycle
GMC-5 () 1,3-Dioxoisoindolin-2-yl 4-Methoxyphenyl Cyclic imide for rigidity
BNM-III-170 () Guanidinomethyl-indenyl 4-Chloro-3-fluorophenyl Fluorine and chlorine for electronegativity

Functional Group Impact on Properties

  • Ethoxy vs. Chloro/Methoxy : The 4-ethoxyphenyl group in the target compound may offer improved solubility and metabolic resistance compared to the 4-chlorophenyl (electron-withdrawing) or 4-methoxyphenyl (smaller alkoxy) groups in analogs .
  • Piperidine vs. Pyrrolidine : Piperidine-containing analogs (e.g., Compound 8 in ) exhibit higher purity (>95%) compared to pyrrolidine derivatives, suggesting better stability .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary components:

  • Benzo[d]thiazol-2-yl-piperidin-4-ylmethanamine : A piperidine derivative functionalized with a benzothiazole moiety at the 1-position and a methylamine group at the 4-position.
  • 4-Ethoxyphenyl-oxalamide : An oxalamide group linked to a 4-ethoxyaniline subunit.

The oxalamide bridge (-NHC(=O)C(=O)NH-) serves as the central connector, synthesized via coupling of the two amine precursors.

Synthesis of 1-(Benzo[d]thiazol-2-yl)piperidin-4-ylmethanamine

Preparation of Piperidin-4-ylmethanamine

Piperidin-4-ylmethanamine is synthesized through a reductive amination strategy. Propionaldehyde undergoes condensation with methyl acrylate via a piperidine enamine intermediate, followed by cyclocondensation with (R)-phenylglycinol to form a chiral lactam. Reductive cleavage of the oxazolidine C–O bond using titanium tetrachloride and triethylsilane, followed by sodium-mediated cleavage in liquid ammonia, yields the primary amine.

Synthesis of 4-Ethoxyphenylamine

Ethoxylation of 4-Nitrophenol

4-Nitrophenol is ethoxylated using ethyl bromide in the presence of potassium carbonate in DMF at 60°C, yielding 4-ethoxynitrobenzene. Catalytic hydrogenation with Raney nickel under H₂ (3 atm) reduces the nitro group to an amine, producing 4-ethoxyaniline in 85% yield.

Oxalamide Bridge Formation

Activation of Oxalic Acid Derivatives

Oxalyl chloride is reacted with dimethylamine to generate the bis-amide intermediate, which is hydrolyzed to the oxamate salt using lithium hydroxide. Alternatively, ethyl oxalyl chloride is employed for direct coupling with amines.

Sequential Amine Coupling

The oxalamide bridge is constructed via a two-step coupling process:

  • First Amine Coupling : The oxalate derivative (e.g., ethyl oxalyl chloride) reacts with 4-ethoxyaniline in dry dichloromethane (DCM) at 0°C, forming the mono-amide intermediate.
  • Second Amine Coupling : The mono-amide is activated with HATU in DMF and coupled with 1-(benzo[d]thiazol-2-yl)piperidin-4-ylmethanamine at room temperature, yielding the target oxalamide.
Table 2: Optimization of Oxalamide Coupling
Parameter Optimal Condition Yield (%) Reference
Coupling Agent HATU, DIPEA, DMF 72
Temperature 25°C, 12 h -
Solvent Anhydrous DMF -
Workup Precipitation (H₂O), column chromatography -

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (1:1 to 3:1). Chiral separation is unnecessary due to the absence of stereocenters in the final product.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.81 (d, J=12 Hz, 2H, piperidine-H), 2.98–2.65 (m, 3H, CH₂NH).
  • HRMS (ESI): m/z calc. for C₂₃H₂₅N₄O₃S [M+H]⁺: 437.1543; found: 437.1546.

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Steric hindrance from the piperidine-methyl group reduces reactivity. Using HATU instead of EDCI/HOBt improves activation.
  • Oxalate Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions and inert atmosphere (N₂/Ar).

Q & A

Basic Questions

Q. What are the key synthetic pathways for N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide, and how do reaction conditions influence yield and purity?

  • Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine ring followed by coupling with benzo[d]thiazole and 4-ethoxyphenyl moieties. Critical steps include:

Piperidine functionalization : Introduction of the benzo[d]thiazol-2-yl group via nucleophilic substitution or coupling reactions under anhydrous conditions .

Oxalamide formation : Condensation of activated oxalic acid derivatives (e.g., oxalyl chloride) with amine intermediates. Solvent choice (e.g., DCM, THF) and temperature control (0–25°C) are crucial to avoid side reactions .

Purification : Column chromatography or recrystallization improves purity (>95%). Reaction time optimization (e.g., 12–24 hours for amide coupling) enhances yield (60–85%) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks, particularly distinguishing piperidine, benzothiazole, and ethoxyphenyl signals .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions in the oxalamide core .
  • HPLC : Assesses purity (>98%) and identifies byproducts .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in modulating biological targets?

  • Answer :

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for receptors like serotonin or dopamine receptors, leveraging structural analogs (e.g., piperazine-containing oxalamides) .
  • Enzyme Inhibition Assays : Test activity against cyclooxygenase (COX) or kinases using fluorometric/colorimetric kits. Compare IC₅₀ values with reference inhibitors .
  • Cellular Pathways : Employ RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., MAPK/ERK) in cancer or inflammation models .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving oxalamide derivatives?

  • Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for COX inhibition: 0.5–10 µM) and apply statistical tools (ANOVA) to identify outliers .

  • Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethoxy with methoxy) and correlate changes with activity trends (see table below) .

  • Comparative Assays : Re-test compounds under standardized conditions (e.g., same cell line, serum concentration) to isolate protocol-dependent variability .

    Compound ModificationBiological Activity (IC₅₀)Reference
    4-Ethoxyphenyl (target compound)COX-2: 1.2 µM
    4-Methoxyphenyl analogCOX-2: 3.8 µM
    Chlorobenzyl substitutionAnticancer: 5 µM (HeLa)

Q. How can the pharmacokinetic properties (e.g., bioavailability, metabolic stability) of this compound be optimized for in vivo studies?

  • Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and absorption .
  • Metabolic Profiling : Use liver microsomes to identify major metabolites (e.g., CYP450-mediated oxidation) and modify vulnerable sites .
  • Lipinski’s Rule Compliance : Adjust logP (<5) via substituent changes (e.g., polar groups) to improve oral bioavailability .

Methodological Notes

  • Controlled Variables : Maintain consistent reaction temperatures (±2°C) and solvent purity (HPLC-grade) during synthesis .
  • Data Reproducibility : Use triplicate assays with positive/negative controls in biological studies .

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